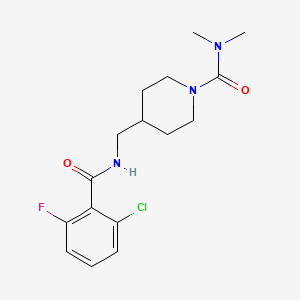

4-((2-chloro-6-fluorobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Description

The compound 4-((2-chloro-6-fluorobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide features a piperidine core substituted with an N,N-dimethyl carboxamide group and a benzamido-methyl moiety bearing chloro and fluoro substituents.

- Electron-withdrawing substituents (Cl, F) on the benzamide ring, which may enhance metabolic stability or ligand-receptor interactions.

- Piperidine scaffold, a common motif in bioactive molecules for its conformational flexibility and ability to interact with hydrophobic pockets.

- N,N-dimethyl carboxamide, which could influence solubility and pharmacokinetic properties.

Properties

IUPAC Name |

4-[[(2-chloro-6-fluorobenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClFN3O2/c1-20(2)16(23)21-8-6-11(7-9-21)10-19-15(22)14-12(17)4-3-5-13(14)18/h3-5,11H,6-10H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRMMDOPYIOJKDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-((2-chloro-6-fluorobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a carboxamide group and a chlorofluorobenzamide moiety, which influences its biological interactions. The structural formula can be represented as follows:

Research indicates that this compound may act as a modulator of various biological pathways, particularly those involving neurotransmitter receptors and metabolic processes. The following mechanisms have been proposed based on current studies:

- PPAR Activation : Similar compounds have shown the ability to activate Peroxisome Proliferator-Activated Receptors (PPARs), which play a critical role in lipid metabolism and glucose homeostasis .

- Serotonin Receptor Interaction : Compounds with structural similarities have been identified as selective agonists for serotonin receptors, particularly the 5-HT2C receptor, which is involved in mood regulation and appetite control .

Pharmacological Effects

The biological activity of 4-((2-chloro-6-fluorobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide has been evaluated through various in vitro and in vivo studies. Key findings include:

- Antidiabetic Potential : The compound has demonstrated insulin-sensitizing properties, making it a candidate for treating type 2 diabetes and associated metabolic disorders .

- Anti-inflammatory Effects : Studies suggest that it may reduce inflammation markers, indicating potential use in treating inflammatory diseases .

Table 1: Summary of Pharmacological Effects

Case Studies

Several studies have highlighted the efficacy of related compounds in clinical settings. For instance, a study involving structurally analogous compounds demonstrated significant reductions in plasma cholesterol levels in animal models, suggesting similar potential for the target compound .

Additionally, an investigation into the pharmacokinetics of similar piperidine derivatives revealed favorable absorption characteristics, which could translate to effective oral bioavailability for the target compound .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds related to 4-((2-chloro-6-fluorobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide exhibit anticancer properties. These compounds have been studied for their ability to inhibit specific protein kinases involved in cancer cell proliferation. For instance, derivatives of this compound have shown promise in targeting the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may modulate pathways associated with inflammatory responses, potentially providing therapeutic benefits for conditions such as arthritis and other inflammatory diseases . The mechanism involves the inhibition of pro-inflammatory cytokines, thereby reducing inflammation and pain.

Biological Research

Receptor Modulation

4-((2-chloro-6-fluorobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide has been identified as a modulator of certain receptors, particularly those involved in metabolic regulation. Its ability to activate or inhibit these receptors can provide insights into metabolic disorders and lead to new treatment avenues for conditions like diabetes and obesity .

Pharmacological Studies

In pharmacological studies, this compound has been utilized to understand the interaction between small molecules and biological targets. Its structure allows researchers to explore structure-activity relationships (SAR), which can guide the design of more effective drugs with fewer side effects .

Therapeutic Development

Diabetes and Metabolic Syndrome

The compound shows potential in treating metabolic syndrome and type 2 diabetes by enhancing insulin sensitivity and regulating lipid metabolism. Its dual action on lipid and carbohydrate metabolism makes it a candidate for further development as a therapeutic agent aimed at reducing cardiovascular risks associated with these conditions .

Cardiovascular Health

Given its effects on lipid profiles and glucose metabolism, 4-((2-chloro-6-fluorobenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide may play a role in cardiovascular health. It could help mitigate risks associated with dyslipidemia and hypertension, making it a valuable addition to cardiovascular therapeutics .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer properties | Showed inhibition of EGFR in cancer cell lines, leading to reduced proliferation. |

| Study B | Anti-inflammatory effects | Demonstrated reduction in cytokine levels in animal models of arthritis. |

| Study C | Metabolic modulation | Indicated improved insulin sensitivity in diabetic models. |

Comparison with Similar Compounds

Compound A6: 2-Chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-N-((3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl)-6-fluorobenzamide Hydrochloride

- Key Features :

- The hydrochloride salt form of A6 improves aqueous solubility compared to the neutral carboxamide group in the target compound.

BB09979: 5-(2-Chloro-6-fluorobenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylic Acid

- Key Features: Retains the 2-chloro-6-fluorobenzamido group but replaces the piperidine with a thienopyridazine scaffold.

- Functional Differences: The thienopyridazine core may confer distinct electronic properties, affecting binding to aromatic or heterocyclic receptors. The carboxylic acid group in BB09979 could enable ionic interactions absent in the target compound.

TD-8954: Methyl Ester of 4-(4-{[(2-Isopropyl-1H-benzoimidazole-4-carbonyl)amino]methyl}-piperidin-1-ylmethyl)piperidine-1-carboxylic Acid

- Key Features :

- Functional Differences :

- The benzoimidazole moiety in TD-8954 offers hydrogen-bonding capabilities distinct from the chloro-fluorobenzamide group.

- The methyl ester in TD-8954 may act as a prodrug, unlike the stable carboxamide in the target compound.

Structural and Functional Analysis Table

Research Insights and Trends

- Substituent Impact : The 2-chloro-6-fluorobenzamido group appears critical for bioactivity across analogs, likely due to its balance of lipophilicity and electronic effects .

- Scaffold Flexibility : Piperidine derivatives (target compound, A6, TD-8954) show adaptability in accommodating diverse substituents for tailored receptor interactions.

- Pharmacokinetic Considerations : N,N-dimethylation in the target compound may enhance blood-brain barrier penetration compared to charged analogs like A6 (HCl salt) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.